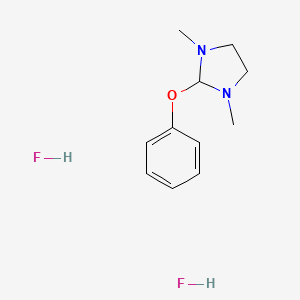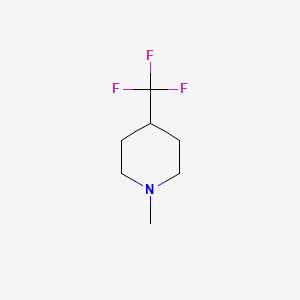
N-Methyl-4-trifluoromethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-trifluoromethylpiperidine is a fluorinated organic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-trifluoromethylpiperidine typically involves the introduction of a trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microfluidic reactors has been explored to enhance reaction efficiency and control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-4-trifluoromethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various trifluoromethylated derivatives .
Applications De Recherche Scientifique
N-Methyl-4-trifluoromethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the design of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of N-Methyl-4-trifluoromethylpiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to modulation of their activity. This interaction can result in inhibition or activation of enzymatic pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
4-Trifluoromethylpiperidine: Lacks the N-methyl group but shares similar chemical properties.
N-Methylpiperidine: Lacks the trifluoromethyl group but retains the piperidine core structure.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a pyridine ring instead of piperidine
Uniqueness: N-Methyl-4-trifluoromethylpiperidine is unique due to the combined presence of the N-methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the N-methyl group influences the compound’s reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
1389313-54-5 |
|---|---|
Formule moléculaire |
C7H12F3N |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
1-methyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-11-4-2-6(3-5-11)7(8,9)10/h6H,2-5H2,1H3 |
Clé InChI |
GENRMUUSRZVCQV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
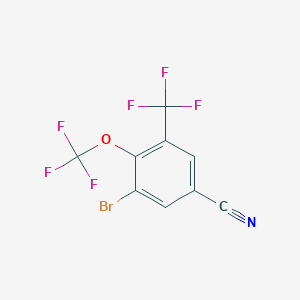
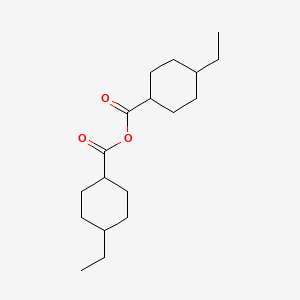
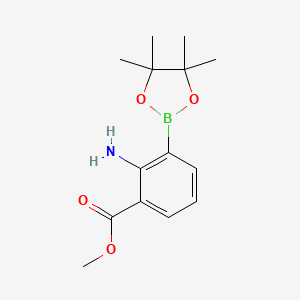
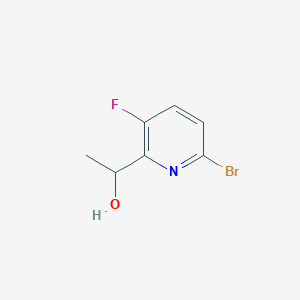
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
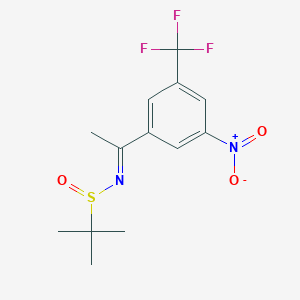
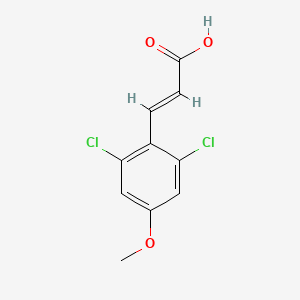
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
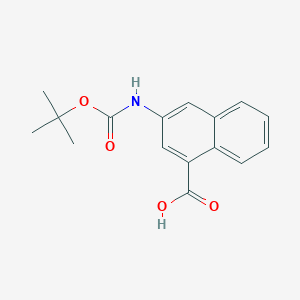
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
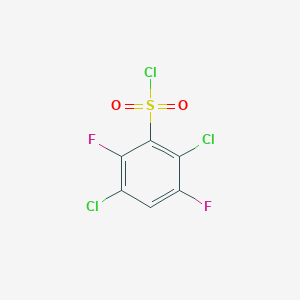
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
